molecular formula C29H29FN4O4 B11275058 2-{4-[1-{2-[(4-fluorophenyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]phenyl}-N-(3-methylbutyl)acetamide

2-{4-[1-{2-[(4-fluorophenyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]phenyl}-N-(3-methylbutyl)acetamide

Cat. No.: B11275058
M. Wt: 516.6 g/mol
InChI Key: WECPRLCSSMNLCB-UHFFFAOYSA-N
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Description

2-{4-[1-{2-[(4-fluorophenyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]phenyl}-N-(3-methylbutyl)acetamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a quinazolinone core, which is known for its diverse biological activities, and a fluorophenyl group, which can enhance its pharmacokinetic properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{4-[1-{2-[(4-fluorophenyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]phenyl}-N-(3-methylbutyl)acetamide typically involves multiple steps:

    Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its equivalents under acidic or basic conditions.

    Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via nucleophilic aromatic substitution reactions, where a fluorinated aromatic compound reacts with an amine.

    Coupling Reactions: The final coupling of the quinazolinone core with the fluorophenyl group and the acetamide moiety can be achieved using peptide coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amine and phenyl groups, leading to the formation of corresponding oxides and quinones.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols or amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions to achieve substitution reactions.

Major Products

    Oxidation: Quinones and oxides.

    Reduction: Alcohols and amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Medicinal Chemistry: It can be explored as a lead compound for developing new drugs due to its potential biological activities.

    Pharmacology: The compound may exhibit various pharmacological effects, making it a candidate for drug development.

    Materials Science: Its unique structure could be useful in the design of new materials with specific properties.

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological target. Generally, compounds with a quinazolinone core can interact with various enzymes and receptors, modulating their activity. The fluorophenyl group can enhance binding affinity and selectivity towards these targets.

Comparison with Similar Compounds

Similar Compounds

    Quinazolinone Derivatives: These compounds share the quinazolinone core and exhibit diverse biological activities.

    Fluorophenyl Compounds: Compounds with a fluorophenyl group often have improved pharmacokinetic properties.

Uniqueness

The combination of a quinazolinone core with a fluorophenyl group and an acetamide moiety makes this compound unique. This structural combination can result in enhanced biological activity and improved pharmacokinetic properties compared to other similar compounds.

Properties

Molecular Formula

C29H29FN4O4

Molecular Weight

516.6 g/mol

IUPAC Name

2-[4-[1-[2-(4-fluoroanilino)-2-oxoethyl]-2,4-dioxoquinazolin-3-yl]phenyl]-N-(3-methylbutyl)acetamide

InChI

InChI=1S/C29H29FN4O4/c1-19(2)15-16-31-26(35)17-20-7-13-23(14-8-20)34-28(37)24-5-3-4-6-25(24)33(29(34)38)18-27(36)32-22-11-9-21(30)10-12-22/h3-14,19H,15-18H2,1-2H3,(H,31,35)(H,32,36)

InChI Key

WECPRLCSSMNLCB-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCNC(=O)CC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3N(C2=O)CC(=O)NC4=CC=C(C=C4)F

Origin of Product

United States

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